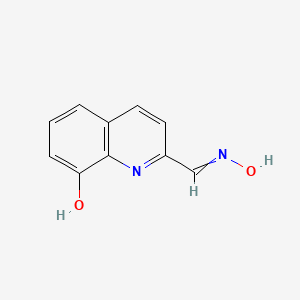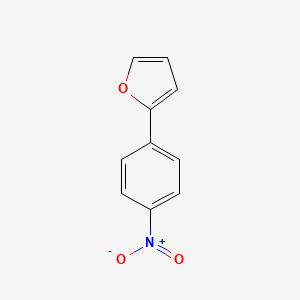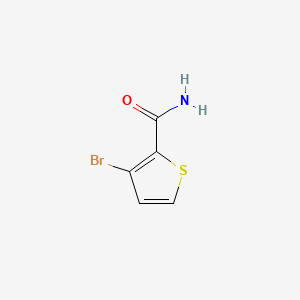
2-Iodo-3-methoxybenzoic acid
Vue d'ensemble
Description
2-Iodo-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.05 .
Synthesis Analysis
The synthesis of 2-Iodo-3-methoxybenzoic acid involves several steps. It has been used in the synthesis of methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one . More detailed synthesis procedures and reactions can be found in the relevant literature .Molecular Structure Analysis
The InChI code for 2-Iodo-3-methoxybenzoic acid is 1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
2-Iodo-3-methoxybenzoic acid participates in various chemical reactions. For example, it has been used in the synthesis of methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one . More detailed information about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
2-Iodo-3-methoxybenzoic acid is a solid compound with a molecular weight of 278.05 . More detailed physical and chemical properties can be found in the relevant literature .Applications De Recherche Scientifique
Synthesis of Cyclic Hypervalent Iodine Compounds
2-Iodo-3-methoxybenzoic acid (IBA) can be used as a precursor for the synthesis of other cyclic organoiodine(III) derivatives . This is achieved through the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
Catalyst in Various Reactions
IBA has been used as a catalyst in various reactions, including decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , and oxyarylation .
Reagent in Various Reactions
Apart from being a catalyst, IBA also serves as a reagent in various reactions such as oxidative C–H arylation , C-H hydroxylation , C-H oxidation , and ring-opening hydrazination .
Asymmetric Intramolecular α-Cyclopropanation
IBA has been used in asymmetric intramolecular α-cyclopropanation , a reaction that is important in the synthesis of cyclopropane-containing compounds.
Pharmaceutical Synthesis
2-Iodo-3-methoxybenzoic acid exhibits diverse applications in pharmaceutical synthesis. It can be used in the synthesis of various pharmaceutical compounds.
Organic Reactions
This compound is also used in various organic reactions. Its unique properties make it a valuable reagent in the field of organic chemistry.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that methoxylated benzoic acids can be metabolized by certain anaerobic bacteria .
Mode of Action
The mode of action of 2-Iodo-3-methoxybenzoic acid involves the bioconversion of methoxylated benzoic acids to their hydroxylated derivatives . This process is facilitated by anaerobic bacteria, including a haloaromatic dehalogenating consortium, a dehalogenating isolate from that consortium, Eubacterium limosum, and a strain of Acetobacterium woodii . These organisms metabolize 3-[methoxy-18O]methoxybenzoic acid (3-anisic acid) to 3-[hydroxy-18O]hydroxybenzoic acid .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Iodo-3-methoxybenzoic acid is the bioconversion of methoxylated benzoic acids to hydroxylated derivatives . This process involves the removal of a methyl group rather than a methoxy group .
Result of Action
The bioconversion of methoxylated benzoic acids to hydroxylated derivatives could potentially influence various biological processes, given the role of these compounds in cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-3-methoxybenzoic acid. For instance, the presence of certain anaerobic bacteria is necessary for the compound’s bioconversion process .
Propriétés
IUPAC Name |
2-iodo-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGDXKFYRUEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332489 | |
| Record name | 2-Iodo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxybenzoic acid | |
CAS RN |
50627-31-1 | |
| Record name | 2-Iodo-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














